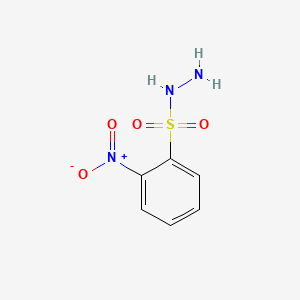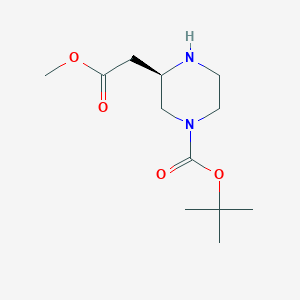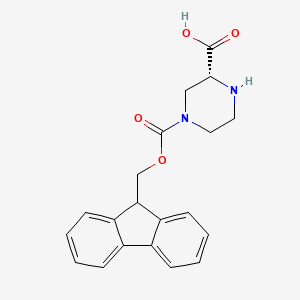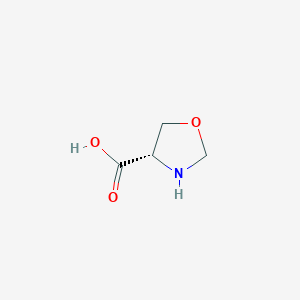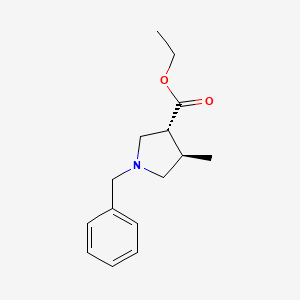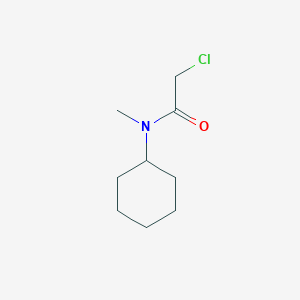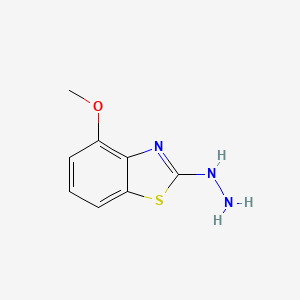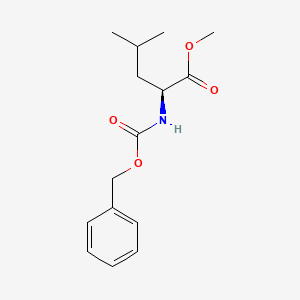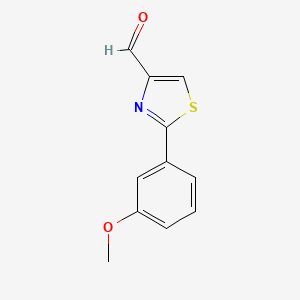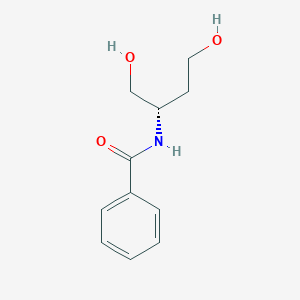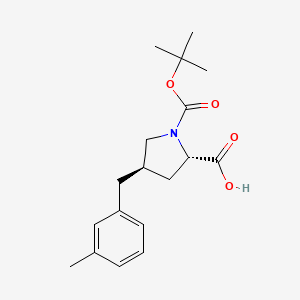
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
説明
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, or TBMP for short, is a compound that has been studied extensively for its potential use in a variety of scientific and medical applications. TBMP is a chiral molecule, meaning it has two distinct configurations, and it is used as a starting material for the synthesis of various compounds. The compound has been studied for its potential use in the synthesis of drugs, as a catalyst in organic synthesis, and as a reagent for the synthesis of other compounds. In addition, TBMP has been explored for its potential use in biochemistry and physiology.
科学的研究の応用
Structural Analysis and Interactions
The structural analysis of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, provides insights into the conformations and interactions within similar molecules. The study by P. Rajalakshmi et al. (2013) reveals how the pyrrolidine ring adopts specific conformations and how the carboxylic acid group forms dihedral angles with the N-tert-butoxycarbonyl group and the 2-fluorobenzyl group. This type of analysis aids in understanding the molecular geometry and potential reactivity or binding characteristics of the compound (Rajalakshmi et al., 2013).
Polymer Synthesis
Compounds with tert-butoxycarbonyl groups and similar structures play a role in the synthesis of polymers. S. Hsiao and colleagues (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units from dicarboxylic acid derived from 4-tert-butylcatechol. These polyamides demonstrated noncrystalline properties, solubility in various solvents, and high thermal stability, indicating the utility of such compounds in creating advanced materials (Hsiao et al., 2000).
Medicinal Chemistry
In the realm of medicinal chemistry, the design and synthesis of influenza neuraminidase inhibitors utilize similar core structures. For instance, G. T. Wang and colleagues (2001) reported on the development of potent inhibitors, highlighting the versatility of pyrrolidine-based compounds in drug design. The structural information of the neuraminidase active site guided the synthesis, demonstrating the compound's ability to interact with biological targets (Wang et al., 2001).
Catalysis and Chemical Transformations
The compound and its related structures find applications in catalysis and chemical transformations. For example, the unexpected cleavage of the C–S bond in the hydrazination of related compounds offers insights into novel reaction pathways and mechanistic studies, as explored by N. Nordin et al. (2016). Such studies contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Nordin et al., 2016).
特性
IUPAC Name |
(2S,4R)-4-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-6-5-7-13(8-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWKJCOHFKTEV-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376020 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959579-68-1 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



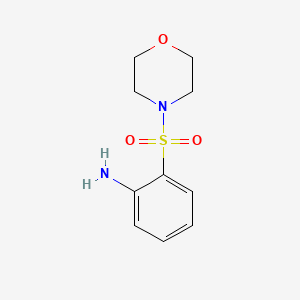
![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)
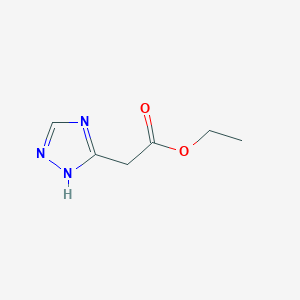
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)
